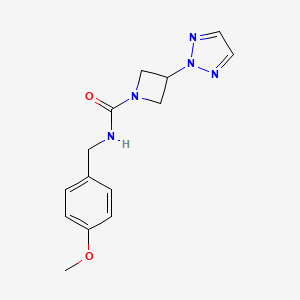

N-(4-methoxybenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide, also known as MTAA, is a novel compound that has shown promising results in scientific research applications.

Scientific Research Applications

Solventless and Metal-free Synthesis

A novel approach for the synthesis of the antiepileptic drug rufinamide and its analogues, including compounds related to N-(4-methoxybenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide, has been developed. This method employs a one-pot, solventless, metal-free catalysis without any reducing reagent. The synthesis involves a regioselective 1,3-dipolar cycloaddition reaction, showcasing an environmentally friendly and efficient synthetic route for such compounds (Bonacorso et al., 2015).

Heterocyclic Compound Synthesis

Research has been conducted on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, leading to the creation of anti-inflammatory and analgesic agents. This research highlights the versatility of N-(4-methoxybenzyl)-related compounds in synthesizing a wide range of biologically active molecules (Abu‐Hashem et al., 2020).

Cytotoxicity Evaluation

Studies have also focused on the synthesis and cytotoxic evaluation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, incorporating the 4-methoxybenzyl group. These compounds were tested against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of such derivatives in cancer research (Hassan et al., 2014).

Amidine Protection in Synthesis

The 4-methoxybenzyl group has been utilized as a protective group in the synthesis of substituted benzamidines. This method is suitable for the multiparallel solution phase synthesis, indicating its importance in the preparation of complex organic molecules (Bailey et al., 1999).

Development of Fluorinated Beta-amino Acids

Synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid, involving the 4-methoxybenzyl group, highlight its role in the development of new cyclic fluorinated beta-amino acids. These compounds have high potential as building blocks in medicinal chemistry, showcasing the application of N-(4-methoxybenzyl)-related compounds in synthesizing new molecules with potential pharmaceutical applications (Van Hende et al., 2009).

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-(triazol-2-yl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-21-13-4-2-11(3-5-13)8-15-14(20)18-9-12(10-18)19-16-6-7-17-19/h2-7,12H,8-10H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACIUCFYIFLIQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CC(C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2763693.png)

![N~4~-(4-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2763696.png)

![9-isopropyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2763697.png)

![4-Methyl-N-[2-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B2763702.png)

![3-(1-Pyrido[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2763705.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)